Mirodenafil-d7 Dihydrochloride is a modified form of the compound Mirodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is primarily utilized in the treatment of erectile dysfunction. Mirodenafil-d7 Dihydrochloride is characterized by its unique molecular structure, which includes a dihydropyrrole ring, distinguishing it from other PDE5 inhibitors such as sildenafil. The compound exhibits reversible inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate and enhanced vasodilation in the corpus cavernosum.
Mirodenafil was developed as part of a new class of drugs aimed at treating erectile dysfunction, with its efficacy and pharmacokinetic properties being studied extensively in clinical trials. It is synthesized from pyrrolopyrimidinone derivatives and has shown promising results in enhancing erectile function in various studies .
Mirodenafil-d7 Dihydrochloride is classified as:
The synthesis of Mirodenafil-d7 Dihydrochloride involves several key steps, primarily focusing on the modification of the parent compound Mirodenafil. The synthetic route typically includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the product's purity throughout the synthesis process.
Mirodenafil-d7 Dihydrochloride has a complex molecular structure characterized by:
The structural configuration allows for effective binding to the active site of phosphodiesterase type 5 enzymes.
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within Mirodenafil-d7 Dihydrochloride, enhancing understanding of its interaction with biological targets.
Mirodenafil-d7 Dihydrochloride primarily undergoes hydrolysis in biological systems, leading to the formation of various metabolites. These reactions are crucial for understanding its pharmacokinetics and dynamics.
Mirodenafil-d7 Dihydrochloride exerts its therapeutic effects through selective inhibition of phosphodiesterase type 5. By blocking this enzyme, it prevents the breakdown of cyclic guanosine monophosphate, leading to:
Clinical studies have demonstrated that Mirodenafil significantly improves erectile function compared to placebo groups, with a favorable safety profile.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm these properties during quality control processes.
Mirodenafil-d7 Dihydrochloride has significant applications in scientific research and clinical settings:
Mirodenafil-d7 dihydrochloride is a selectively deuterated isotopologue of the phosphodiesterase type 5 (PDE5) inhibitor mirodenafil, where seven hydrogen atoms (protium; ¹H) are replaced by deuterium (²H or D) at metabolically vulnerable sites, primarily within the propoxy and ethyl moieties [4]. This heavy isotope labeling yields a molecular formula of C₂₆H₃₂D₇Cl₂N₅O₅S and a molecular weight of 611.6 g/mol [4]. The compound serves as an indispensable internal standard in quantitative mass spectrometry due to its near-identical chemical behavior to non-deuterated mirodenafil, coupled with a +7 Da mass shift that enables unambiguous differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [4] . Beyond analytical applications, its design exploits the deuterium kinetic isotope effect (DKIE) to probe metabolic soft spots—specifically, bonds susceptible to cytochrome P450 (CYP)-mediated oxidation—thereby illuminating pathways of drug degradation and bioactivation .
Table 1: Key Characteristics of Mirodenafil-d7 Dihydrochloride vs. Non-Deuterated Mirodenafil
Property | Mirodenafil-d7 Dihydrochloride | Mirodenafil |
---|---|---|
Molecular Formula | C₂₆H₃₂D₇Cl₂N₅O₅S | C₂₆H₃₉Cl₂N₅O₅S |
Molecular Weight (g/mol) | 611.6 | 604.6 |
Isotope Position | Propoxy & ethyl groups | N/A |
Primary Research Use | Metabolic tracer / MS internal standard | Pharmacological agent |
PDE5 IC₅₀ | Equivalent to mirodenafil* | 0.34 nM |
*Deuteration does not alter target affinity due to identical steric/electronic properties [4] [7].
The development of Mirodenafil-d7 dihydrochloride emerged from two converging trends: (1) the clinical success of mirodenafil (launched in Korea in 2007 for erectile dysfunction) [1] [7], and (2) the strategic "deuterium switch" approach pioneered by pharmaceutical researchers to optimize pharmacokinetics . Deuterium incorporation leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). This increases the activation energy required for bond cleavage, potentially attenuating metabolism at deuterated sites . For mirodenafil, preclinical studies identified rapid first-pass metabolism via hepatic CYP3A4/2C enzymes as a limitation, with oxidative dealkylation of its propoxy and ethyl groups being major pathways [1] [9]. By targeting these sites, deuterium substitution aimed to:
Mirodenafil-d7 dihydrochloride is pivotal in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of mirodenafil. Key applications include:
Table 2: Metabolic Parameters of Mirodenafil vs. Mirodenafil-d7 in Preclinical Models
Parameter | Mirodenafil | Mirodenafil-d7 | Significance |
---|---|---|---|
CYP3A4 IC₅₀ (μM) | 15.6 | Unchanged | No intrinsic CYP inhibition by deuteration [9] |
t₁/₂ in Microsomes | 18.5 min | 28.3 min | ↑ 53% stability via KIE [4] |
Major Metabolites | SK3541 (N-dealkylated) | Reduced SK3541 formation | Propoxy chain stabilization [9] |
Biliary Excretion | 38.8% (24 h) | 45.2% (24 h) | Altered metabolite profile [1] |
Figure 1: Key Metabolic Sites of Mirodenafil and Impact of Deuteration
Non-Deuterated: [Propoxy-O-CH₂-CH₂-CH₃] → Fast CYP oxidation → Cleavage Deuterated: [Propoxy-O-CD₂-CD₂-CD₃] → Slowed oxidation → ↑Parent drug exposure
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: